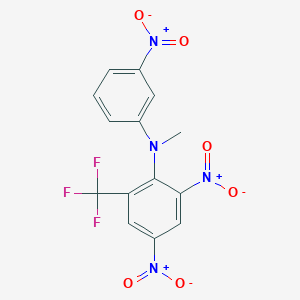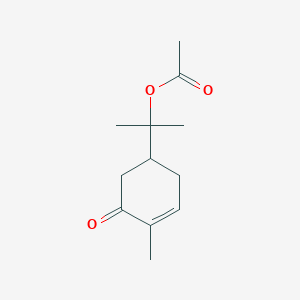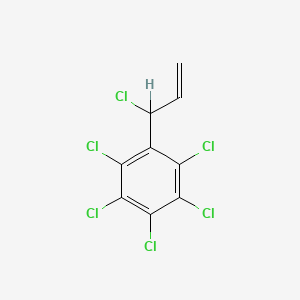![molecular formula C9H14 B14403648 (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene CAS No. 87116-60-7](/img/structure/B14403648.png)
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7S)-6,7-Dimethylbicyclo[320]hept-1(5)-ene is a bicyclic organic compound with a unique structure that includes two methyl groups attached to a bicycloheptene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.
Methylation: Introduction of methyl groups at the 6 and 7 positions can be accomplished using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and methylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]heptane: A similar bicyclic compound without the methyl groups.
6,7-Dimethylbicyclo[3.2.0]heptane: A saturated analog of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene.
Uniqueness
The presence of the double bond and the specific stereochemistry (6R,7S) in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
87116-60-7 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
(6R,7S)-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-5-3-4-8(6)9/h6-7H,3-5H2,1-2H3/t6-,7+ |
Clave InChI |
PEVJKSXXDGFJKM-KNVOCYPGSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C2=C1CCC2)C |
SMILES canónico |
CC1C(C2=C1CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)



![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)






![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)

![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)
